molecular formula C6H11NO5 B1293583 N-(2-Hydroxyethyl)iminodiacetic acid CAS No. 93-62-9

N-(2-Hydroxyethyl)iminodiacetic acid

Cat. No. B1293583
CAS RN: 93-62-9
M. Wt: 177.16 g/mol
InChI Key: JYXGIOKAKDAARW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)iminodiacetic acid (HEIDA) is a water-soluble organosulfur compound that has been studied extensively in recent years due to its unique properties and potential applications. HEIDA is a chelating agent, meaning it can bind to metal ions, and it has been used in a variety of industrial and scientific applications.

Scientific Research Applications

Electrophoresis and Ion Separation

N-(2-Hydroxyethyl)iminodiacetic acid (HIDA) is particularly effective as a complexing agent for the separation of inorganic ions through paper electrophoresis. The study by Jokl et al. (1967) demonstrated that HIDA is soluble in acidified aqueous solutions and forms well-defined zones with different mobilities for 64 inorganic ions, allowing for effective separation at specific pH values (Jokl, Undeutsch, & Majer, 1967).

Metal Complexation

HIDA has been studied for its ability to form complexes with various metals, as shown in research by Felcman et al. (1984). They synthesized HIDA and related ligands to study their complexation with metals like VO 2+ and Ni 2+, determining their stability constants. This research highlights the potential of HIDA in forming metal complexes, which could be useful in various scientific applications (Felcman, Cǎndida, Vaz, & Frausto da Silva, 1984).

Coordination Polymers

In a 2019 study, Puentes et al. used HIDA as a ligand in the synthesis of lanthanide coordination polymers. Their research revealed that HIDA forms stable species with lanthanide ions at acidic pH values, leading to the creation of polymeric compounds with specific structural characteristics (Puentes, Torres, Faccio, Bacchi, & Kremer, 2019).

Catalytic Systems

HIDA has been involved in studies related to catalytic systems. Zarecedil;bski (1996) explored new catalytic systems consisting of Fe(III)-ion complexes with ligands including HIDA. This research provides insights into the potential use of HIDA in catalysis and trace analysis applications (Zarecedil;bski, 1996).

Biodegradable Chelating Agents

HIDA is also mentioned in a review by Pinto, Neto, & Soares (2014) on biodegradable chelating agents. This paper discusses the environmental impacts of non-biodegradable chelating agents and the need for alternatives like HIDA, highlighting its potential applications in various industries (Pinto, Neto, & Soares, 2014).

Synthesis and Chemical Reactions

HIDA has been a focus in the synthesis of other chemical compounds. Andreev et al. (2017) investigated the synthesis of iminodiacetic acid (IDA) through the oxidative dehydrogenation of diethanolamine over a Cu/ZrO2 catalyst, with HIDA forming as an intermediate compound. This study provides insight into the chemical pathways and synthesis methods involving HIDA (Andreev, Е. Sergeev, Gribovskii, Makarshin, Prikhod'ko, Adonin, Pai, & Parmon, 2017).

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)iminodiacetic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a metal chelating agent for Fe(III) ions, enhancing the Fenton’s destruction performance of perchloroethylene in soil slurry systems . Additionally, this compound forms complexes with oxorhenium(V) and vanadium, which are used in the carboxylation of ethane and the peroxidative hydroxylation of benzene, respectively .

Cellular Effects

This compound influences various cellular processes. It has been shown to improve the performance of Fenton’s reaction in degrading perchloroethylene, which can impact cellular metabolism and detoxification pathways . The compound’s chelating properties can also affect cell signaling pathways by modulating the availability of metal ions that serve as cofactors for various enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through metal chelation. It binds to metal ions such as Fe(III), forming stable complexes that can participate in redox reactions. This chelation can inhibit or activate enzymes that require metal ions as cofactors, thereby influencing biochemical pathways . For example, the presence of this compound enhances the degradation of perchloroethylene by improving the performance of Fenton’s reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its chelating properties may degrade under certain conditions. Long-term studies have shown that this compound can maintain its chelating ability, but the efficiency of metal ion binding may decrease over time . This can impact the long-term effectiveness of the compound in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing adverse effects. At high doses, it may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired chelating effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a chelator. It interacts with enzymes and cofactors that require metal ions for their activity. The compound can influence metabolic flux by modulating the availability of metal ions, thereby affecting the levels of metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s chelating properties can also influence its distribution by binding to metal ions and forming complexes that are transported across cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its chelating effects. For example, this compound may be directed to mitochondria or lysosomes, where metal ion homeostasis is critical for cellular function .

properties

IUPAC Name

2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid
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InChI

InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12)
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InChI Key

JYXGIOKAKDAARW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N(CC(=O)O)CC(=O)O
Source PubChem
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Molecular Formula

C6H11NO5
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Related CAS

135-37-5 (di-hydrochloride salt)
Record name N-(2-Hydroxyethyl)iminodiacetic acid
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DSSTOX Substance ID

DTXSID4042177
Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Molecular Weight

177.16 g/mol
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Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name N-(2-Hydroxyethyl)iminodiacetic acid
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CAS RN

93-62-9
Record name (2-Hydroxyethyl)iminodiacetic acid
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Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Record name Heida
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Record name Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-
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Record name N-(2-Hydroxyethyl)iminodiacetic acid
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Record name 2-hydroxyethyliminodi(acetic acid)
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Record name N-(2-HYDROXYETHYL)IMINODIACETIC ACID
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Synthesis routes and methods

Procedure details

Copper titration value is used to measure the extent of biodegradation of the chelating agents during the procedure. Titration is performed using ammonium purpurate (indicator for complexometric titration, commercially available from Aldrich Chemical Co., Inc. under the trade designation Murexide) as the indicator at approximately pH 8, and using sodium acetate as buffer. Titration of 2.0 mg HEIDA (0.0105 moles) in 100 mL water with 0.01 molar copper chloride gives an endpoint of 1.06 mL, representing a 1:1 chelation of copper. Analysis is performed daily for a period of 28 days.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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